molecular formula C35H36N4O6Pd B1678280 Padoporfin CAS No. 274679-00-4

Padoporfin

Cat. No.: B1678280
CAS No.: 274679-00-4
M. Wt: 715.1 g/mol
InChI Key: GPIVNYFDHQDTDZ-GDUCSYRESA-L
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Preparation Methods

Padoporfin is synthesized through a series of chemical reactions involving chlorophyll derivatives. The synthetic route typically includes the modification of chlorophyll to introduce functional groups that enhance its photosensitizing properties. The industrial production of this compound involves stringent reaction conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Padoporfin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include light sources for activation, oxygen, and various reducing agents. The major products formed from these reactions are reactive oxygen species and modified chlorophyll derivatives .

Scientific Research Applications

Padoporfin has a wide range of scientific research applications, including:

Mechanism of Action

Padoporfin exerts its effects through a process known as vascular-targeted photodynamic therapy. Upon activation by laser light at a specific wavelength (753 nm), this compound generates reactive oxygen species that cause localized hypoxia and cytotoxicity in the target tissue. This leads to the destruction of cancerous cells while sparing healthy tissue. The molecular targets involved in this process include cellular membranes and vascular endothelial cells .

Comparison with Similar Compounds

Padoporfin is unique among photosensitizers due to its water solubility and specific activation wavelength. Similar compounds include:

This compound’s uniqueness lies in its specific activation wavelength and its ability to generate reactive oxygen species efficiently, making it highly effective in targeted photodynamic therapy .

Properties

CAS No.

274679-00-4

Molecular Formula

C35H36N4O6Pd

Molecular Weight

715.1 g/mol

IUPAC Name

3-[(3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl]propanoic acid;palladium(2+)

InChI

InChI=1S/C35H38N4O6.Pd/c1-8-19-14(2)21-13-26-28(18(6)40)16(4)23(37-26)11-22-15(3)20(9-10-27(41)42)32(38-22)30-31(35(44)45-7)34(43)29-17(5)24(39-33(29)30)12-25(19)36-21;/h11-15,19-20,31H,8-10H2,1-7H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t14-,15+,19-,20+,31-;/m1./s1

InChI Key

GPIVNYFDHQDTDZ-GDUCSYRESA-L

SMILES

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd]

Isomeric SMILES

CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd+2]

Canonical SMILES

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd+2]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WST-09;  WST09;  WST 09;  Pd-Bacteriopheophorbide;  Pd-BPheid, Tookad.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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